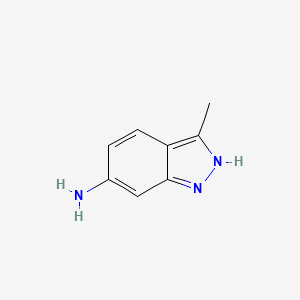

3-methyl-1H-indazol-6-amine

CAS No.: 79173-62-9

Cat. No.: VC2270940

Molecular Formula: C8H9N3

Molecular Weight: 147.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 79173-62-9 |

|---|---|

| Molecular Formula | C8H9N3 |

| Molecular Weight | 147.18 g/mol |

| IUPAC Name | 3-methyl-2H-indazol-6-amine |

| Standard InChI | InChI=1S/C8H9N3/c1-5-7-3-2-6(9)4-8(7)11-10-5/h2-4H,9H2,1H3,(H,10,11) |

| Standard InChI Key | HWSCSUHNTVVKSR-UHFFFAOYSA-N |

| SMILES | CC1=C2C=CC(=CC2=NN1)N |

| Canonical SMILES | CC1=C2C=CC(=CC2=NN1)N |

Introduction

Chemical Identity and Structure

3-Methyl-1H-indazol-6-amine belongs to the diazo compound group and is classified as a benzene derivative with specific functional groups. Its structural characteristics include an indazole core with a methyl substituent at position 3 and an amino group at position 6, creating a versatile scaffold for pharmaceutical applications.

Basic Chemical Information

| Parameter | Information |

|---|---|

| CAS Number | 79173-62-9 |

| Molecular Formula | C8H9N3 |

| Molecular Weight | 147.18 g/mol |

| Physical Appearance | Light yellow to brown solid |

| Common Synonyms | 6-Amino-3-methylindazole, Pazopanib Impurity 58, 3-Methyl-1H-indazol-6-ylamine |

The compound features a bicyclic structure with nitrogen atoms in the five-membered ring and an amino functional group that provides opportunities for derivatization and hydrogen bonding interactions .

Structural Features

The indazole ring system in 3-methyl-1H-indazol-6-amine consists of a benzene ring fused with a nitrogen-containing five-membered pyrazole ring. The methyl group at position 3 affects the electronic properties of the ring system, while the amino group at position 6 provides a site for further functionalization in medicinal chemistry applications .

Physical and Chemical Properties

Understanding the physical and chemical properties of 3-methyl-1H-indazol-6-amine is essential for its proper handling, storage, and application in various chemical processes.

Physical Properties

The compound exists as a light yellow to brown solid at room temperature. Its relatively low molecular weight (147.18 g/mol) and the presence of amino and nitrogen-containing heterocyclic groups contribute to its specific physicochemical profile, including solubility patterns and stability characteristics .

Chemical Reactivity

3-Methyl-1H-indazol-6-amine demonstrates several notable chemical reactions:

-

It reacts with hydrogen chloride, resulting in salt formation

-

It undergoes reactions with water and alcohols, forming indazole hydrochloride and benzoic acid respectively

-

The amino group serves as a nucleophilic center for various transformations

-

The indazole N-H can participate in hydrogen bonding and acid-base interactions

These reactivity patterns make the compound valuable as a synthetic intermediate in pharmaceutical development.

Synthesis Methods

Several synthetic routes have been developed for the preparation of 3-methyl-1H-indazol-6-amine, with the most common approach involving the conversion of 2-ethyl-5-nitroaniline derivatives.

Synthesis from 2-Ethyl-5-Nitroaniline

A well-documented synthesis procedure involves the following steps:

-

Reaction of 2-ethyl-5-nitroaniline with tert-butyl nitrite in glacial acetic acid

-

Formation of 3-methyl-6-nitroindazole intermediate

-

Reduction of the nitro group to yield the desired amine product

The detailed procedure can be outlined as follows:

-

A solution of 2-ethyl-5-nitroaniline (0.06 mol) in 300 ml of glacial acetic acid is prepared at room temperature

-

A solution of tert-butyl nitrite (0.06 mol) in 40 ml of acetic acid is added dropwise over 15 minutes

-

After complete addition, the solution is stirred for 30 minutes

-

The acetic acid is removed under vacuum to obtain an orange solid

-

The solid is dissolved in approximately 120 ml of ethyl acetate and washed with saturated aqueous sodium bicarbonate solution

-

The organic layer is dried over magnesium sulfate and the solvent is removed to yield 3-methyl-6-nitroindazole

-

The nitro compound is then reduced using tin(II) chloride in concentrated hydrochloric acid

-

The reaction produces the hydrochloride salt of 3-methyl-1H-indazol-6-amine, which can be converted to the free base as needed

This synthetic approach typically provides high yields (92-98%) of the desired product, making it commercially viable for industrial production.

Applications in Pharmaceutical Research

3-Methyl-1H-indazol-6-amine has gained significant attention in pharmaceutical research due to its structural features that make it valuable in drug discovery and development.

Role in Medicinal Chemistry

The indazole scaffold, present in 3-methyl-1H-indazol-6-amine, serves as an important pharmacophore in medicinal chemistry. Related indazole structures have been identified as effective hinge-binding fragments in various bioactive compounds, particularly in tyrosine kinase inhibitors used for cancer treatment .

Importance in Drug Development

The compound has been identified as an impurity (Impurity 58) in pazopanib, an anticancer drug approved for the treatment of advanced renal cell carcinoma and soft tissue sarcoma. Understanding the properties and synthesis of this compound is crucial for quality control in pharmaceutical manufacturing processes .

Structural Similarity to Bioactive Compounds

The indazole-3-amine structure, closely related to our compound of interest, has been recognized as an effective hinge-binding fragment in several medicinal compounds. The 1H-indazole-3-amide framework, as seen in drugs like Entrectinib, plays a critical role in enhancing antitumor activity .

| Safety Parameter | Information |

|---|---|

| GHS Symbol | GHS07 (Warning) |

| Signal Word | Warning |

| Hazard Statements | H315-H319-H335-H302 (Causes skin irritation, causes serious eye irritation, may cause respiratory irritation, harmful if swallowed) |

| Risk Statements | 22-36/37/38 |

These hazard indicators suggest the compound requires careful handling in laboratory and industrial settings .

Recommended Precautionary Measures

The following precautionary statements apply to the handling of 3-methyl-1H-indazol-6-amine:

-

P264-P280: Wash hands thoroughly after handling; wear protective gloves/protective clothing/eye protection/face protection

-

P302+P352-P321: If on skin, wash with plenty of water; specific treatment

-

P332+P313-P362: If skin irritation occurs, get medical advice/attention; take off contaminated clothing

-

P305+P351+P338: If in eyes, rinse cautiously with water for several minutes, remove contact lenses if present and easy to do, continue rinsing

-

P337+P313: If eye irritation persists, get medical advice/attention

-

P301+P312-P330: If swallowed, call a poison center/doctor if you feel unwell; rinse mouth

-

P501: Dispose of contents/container according to local/regional/national/international regulations

| Manufacturer | Product Number | Packaging | Price (USD) |

|---|---|---|---|

| TRC | M321508 | 500mg | $110 |

| TRC | M321508 | 100mg | $60 |

| SynQuest Laboratories | 3H32-1-C2 | 1g | $225 |

| Frontier Specialty Chemicals | JK784784 | 1g | $148 |

| Matrix Scientific | 112175 | 1g | $300 |

This pricing information provides a general overview of the market availability and cost considerations for research applications .

Research Developments and Future Prospects

Recent research has expanded our understanding of indazole derivatives and their potential applications in pharmaceutical science.

Anticancer Activity of Related Compounds

Indazole derivatives have shown promising anticancer activities. For example, compound 6o, which contains the indazole core structure, exhibited inhibitory effects against the K562 chronic myeloid leukemia cell line with an IC50 value of 5.15 μM. This compound also demonstrated selectivity toward cancer cells compared to normal cells (HEK-293, IC50 = 33.2 μM) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume